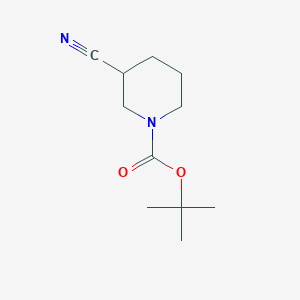

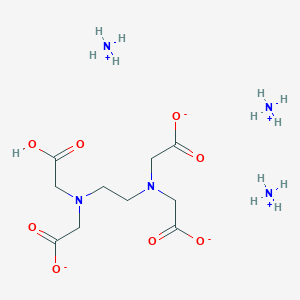

![molecular formula C9H9N3O2S B105758 4-氨基-2,5-二甲基噻吩[2,3-d]嘧啶-6-羧酸 CAS No. 923737-07-9](/img/structure/B105758.png)

4-氨基-2,5-二甲基噻吩[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound. It belongs to the class of compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

科学研究应用

- Field : Cancer Research

- Application : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as potential inhibitors against PARP-1 .

- Method : The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

- Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .

- Field : Pharmacology

- Application : Pyrimidines have been known to display a range of pharmacological effects including anti-inflammatory .

- Method : Numerous methods for the synthesis of pyrimidines are described .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

PARP-1 Inhibitors

Anti-Inflammatory Agents

- Field : Cancer Research

- Application : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .

- Method : The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .

- Results : Monastrol is being studied as a potential chemotherapeutic agent for cancer .

- Field : Oncology

- Application : Novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .

- Method : The derivatives were synthesized and tested for their anticancer activity .

- Results : Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Chemotherapeutic Agents

Anticancer Activity

- Field : Immunology

- Application : Numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives were reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

- Results : Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed inhibitory response .

- Field : Organic Chemistry

- Application : Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere .

- Method : The synthesis was performed under visible light and air atmosphere .

- Results : The study reported the successful synthesis of pyrano[2,3-d]pyrimidine scaffolds .

Inhibitors of Immune-Induced Nitric Oxide Generation

Photochemical Synthesis

属性

IUPAC Name |

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNLMHVODYNYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

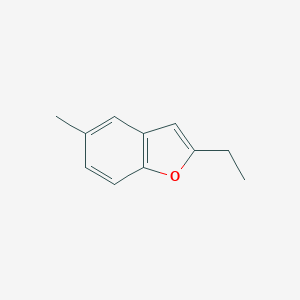

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)